molecular formula C14H27N B13283123 [2-(Cyclohex-1-en-1-yl)ethyl](2-methylpentan-3-yl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](2-methylpentan-3-yl)amine

Cat. No.: B13283123
M. Wt: 209.37 g/mol
InChI Key: JCQLXXYFNRSKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine involves multiple steps, typically starting with the preparation of the cyclohexene and the amine components. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2-(Cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Cyclohex-1-en-1-yl)ethylamine can be compared with other similar compounds, such as:

The uniqueness of 2-(Cyclohex-1-en-1-yl)ethylamine lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methylpentan-3-amine

InChI

InChI=1S/C14H27N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h8,12,14-15H,4-7,9-11H2,1-3H3

InChI Key

JCQLXXYFNRSKTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCCC1=CCCCC1

Origin of Product

United States

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